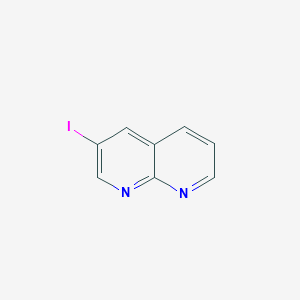

3-Iodo-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKFMNGWPJZDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1,8 Naphthyridine and Its Derivatives

Direct Electrophilic Iodination Approaches

Direct methods aim to introduce the iodine atom at the 3-position during the formation of the 1,8-naphthyridine (B1210474) ring system. These approaches are often efficient, leading to the desired product in a limited number of synthetic steps.

Electrophilic Cyclization Strategies for 3-Iodo-1,8-naphthyridine from 2-Aminonicotinaldehydes

A notable method for the direct synthesis of 3-iodo-2-substituted-1,8-naphthyridine derivatives involves the electrophilic cyclization of intermediates derived from 2-aminonicotinaldehydes. ekb.eg In this strategy, 2-aminonicotinaldehyde is first reacted with an organomagnesium species, such as an alkyl or aryl magnesium bromide (a Grignard reagent). This is followed by an electrophilic cyclization step where iodine is introduced, which acts as both the electrophile to facilitate ring closure and the source of the iodine atom at the 3-position. ekb.eg This reaction proceeds in a one-pot manner, providing a straightforward route to the target compounds. researchgate.net

The proposed mechanism involves the initial formation of an intermediate by the addition of the Grignard reagent to the aldehyde group of 2-aminonicotinaldehyde. This intermediate then undergoes an iodine-mediated electrophilic cyclization to yield the this compound derivative. ekb.eg

Table 1: Synthesis of 3-Iodo-2-substituted-1,8-naphthyridines via Electrophilic Cyclization

| Entry | 2-Aminonicotinaldehyde Derivative | Grignard Reagent | Product | Yield (%) |

| 1 | 2-Aminonicotinaldehyde | Phenylmagnesium bromide | 3-Iodo-2-phenyl-1,8-naphthyridine | Data not available |

| 2 | 2-Aminonicotinaldehyde | Methylmagnesium bromide | 3-Iodo-2-methyl-1,8-naphthyridine | Data not available |

| 3 | 2-Aminonicotinaldehyde | Ethylmagnesium bromide | 2-Ethyl-3-iodo-1,8-naphthyridine | Data not available |

Yield data is not explicitly provided in the reviewed literature but the method is described as a viable synthetic route. ekb.eg

Iodine-Mediated Cyclization Techniques

Molecular iodine can be employed as a mediator in the intramolecular electrophilic aromatic cyclization of suitably substituted precursors to form heterocyclic systems. organic-chemistry.org This strategy relies on the ability of iodine to act as a mild Lewis acid and an electrophile to activate a system towards cyclization. While specific examples for the direct synthesis of this compound using this technique from acyclic precursors are not extensively detailed in the provided context, the principle of iodocyclization is well-established for other nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com

The general mechanism of such reactions involves the activation of a double or triple bond by iodine, followed by an intramolecular attack from a nucleophilic nitrogen atom. Subsequent aromatization, often through elimination, leads to the final heterocyclic product. This approach offers an alternative to metal-catalyzed processes and is considered environmentally benign. organic-chemistry.org

Precursor-Based Synthesis of 1,8-Naphthyridine Scaffold for Subsequent Functionalization

An alternative and widely used approach involves the initial construction of the 1,8-naphthyridine ring system, which is then subjected to a separate iodination step. This allows for a modular approach to a variety of substituted 1,8-naphthyridines.

Adaptation of Grignard Reaction for 3-Iodo-2-substituted-1,8-naphthyridine Derivatives

As mentioned in section 2.1.1, the Grignard reaction is integral to a one-pot synthesis of 3-iodo-2-substituted-1,8-naphthyridines. ekb.eg The reaction of 2-aminonicotinaldehydes with various alkyl and aryl magnesium bromides generates an intermediate that, upon treatment with iodine in a solvent like dichloromethane, undergoes electrophilic cyclization to furnish the desired product. ekb.eg This method is significant as it allows for the introduction of a substituent at the 2-position concurrently with the iodination at the 3-position.

Relevance of Friedlander Synthesis in 1,8-Naphthyridine Scaffold Formation

The Friedlander synthesis is a cornerstone in the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govnih.gov This reaction involves the condensation of an aromatic 2-amino-aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. connectjournals.comrsc.org For the synthesis of the 1,8-naphthyridine scaffold, 2-aminonicotinaldehyde is the key starting material. connectjournals.comtsijournals.comresearchgate.net

Numerous modifications to the classical Friedlander synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of various catalysts such as cerium(III) chloride heptahydrate under solvent-free grinding conditions, basic alumina (B75360) in the solid state, and ionic liquids. nih.govconnectjournals.comresearchgate.net Microwave-assisted solvent-free methods have also proven to be highly efficient. tsijournals.com

Once the 1,8-naphthyridine scaffold is synthesized via the Friedlander reaction, it can be subjected to electrophilic iodination to introduce the iodine atom at the 3-position.

Table 2: Examples of Catalysts Used in the Friedlander Synthesis of 1,8-Naphthyridines

| Catalyst | Conditions | Starting Materials | Product | Yield Range (%) | Reference |

| CeCl₃·7H₂O | Solvent-free, grinding, RT | 2-Aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | High | connectjournals.com |

| Basic Alumina (Al₂O₃) | Solid state, grinding, RT | 2-Aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | Good | researchgate.net |

| [Bmmim][Im] (Ionic Liquid) | 80 °C | 2-Aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | Up to 90% | nih.gov |

| DABCO | Microwave, solvent-free | 2-Aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | 74-86% | tsijournals.com |

Other Established 1,8-Naphthyridine Synthesis Methods as Precursors

Several other classical named reactions, primarily used for quinoline (B57606) synthesis, can be adapted for the formation of the 1,8-naphthyridine ring system, which can then be iodinated. However, the efficiency of these methods can be lower for naphthyridine synthesis due to the reduced electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring in aniline. ekb.eg

Skraup Synthesis : This reaction typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org The adaptation for 1,8-naphthyridine synthesis would start from an aminopyridine. thieme-connect.de

Niementowski Reaction : An extension of the Friedlander synthesis, this reaction condenses anthranilic acids with ketones or aldehydes to form γ-hydroxyquinolines. wikipedia.org Its application to 1,8-naphthyridine synthesis has been investigated. rsc.orgrsc.org

Pfitzinger-Borsche Reaction : This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org By using an aza-analog of isatin (7-azaisatin), this reaction can be used to produce 1,8-naphthyridine-4-carboxylic acids. researchgate.net

Meth-Cohn Synthesis : This reaction utilizes a Vilsmeier reagent to cyclize N-acylated aminopyridines into chloro-substituted 1,8-naphthyridines. For instance, N-(pyridin-2-yl)acetamide can be treated with a Vilsmeier reagent (POCl₃+DMF) to yield 2-chloro-3-formyl-1,8-naphthyridine. ekb.egchemistry-online.com

Gould-Jacobs Reaction : This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to produce 4-hydroxy-1,8-naphthyridine-3-carboxylic acid esters. ekb.egwikipedia.org

These precursor-forming reactions provide access to a wide array of substituted 1,8-naphthyridine cores that are suitable for subsequent iodination at the 3-position, typically through electrophilic substitution reactions.

Advanced Synthetic Approaches

Advanced synthetic methodologies are continually being developed to improve the efficiency, yield, and environmental footprint of chemical syntheses. In the context of this compound and its derivatives, microwave-assisted protocols and one-pot sequential reactions represent significant progress in this direction.

Microwave-Assisted Synthetic Protocols for Iodinated 1,8-Naphthyridines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and enhancing reaction selectivity. nih.govnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including 1,8-naphthyridines, has been shown to be highly effective. nih.govtsijournals.com While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the literature, the synthesis of the core 1,8-naphthyridine scaffold and the iodination of aromatic systems under microwave conditions are well-established.

The Friedlander condensation, a classical method for synthesizing 1,8-naphthyridines, can be significantly expedited using microwave irradiation. nih.gov For instance, the reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds efficiently under solvent-free microwave conditions to afford 1,8-naphthyridine derivatives in high yields and with reduced reaction times. nih.gov Similarly, microwave irradiation has been successfully employed in the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via intramolecular inverse electron-demand Diels-Alder reactions, demonstrating the versatility of this technology for accessing the 1,8-naphthyridine core. nih.gov

Furthermore, microwave-assisted iodination of aromatic compounds has been reported as a rapid and efficient method. nih.gov For example, the oxidative iodination of aromatic amines using diiodine and an oxidant can be accelerated under microwave irradiation, leading to significantly shorter reaction times compared to conventional heating. nih.gov This suggests that a plausible approach for the synthesis of this compound would involve the microwave-assisted iodination of a pre-synthesized 1,8-naphthyridine precursor.

The following table summarizes representative examples of microwave-assisted syntheses of 1,8-naphthyridine derivatives, highlighting the reaction conditions and outcomes.

| Starting Materials | Catalyst/Reagents | Solvent | Power (W) | Time (min) | Product | Yield (%) |

| 2-Aminonicotinaldehyde, Active methylene compound | DABCO | Solvent-free | 600 | 2-5 | Substituted 1,8-naphthyridines | 74-86 |

| 1,2,4-Triazine with alkyne side chain | - | Sealed tube | - | - | Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones | Excellent |

| Aromatic amines | H5IO6, I2 | CH2Cl2 | 500 | 2-20 | Monoiodinated arylamines | 11-79 |

One-Pot Sequential Synthetic Methodologies for this compound Architectures

While a specific one-pot sequential synthesis for this compound has not been extensively reported, related methodologies for other iodinated naphthyridine isomers have been developed. For instance, a one-pot strategy for the synthesis of 4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridine has been described. tandfonline.com This process involves an imino iodization-cyclization of O-alkynylquinolinyl aldehydes with tert-butyl amine and iodine, proceeding in a single pot at room temperature. tandfonline.com Although this synthesis leads to a different regioisomer and a benzo-fused system, it demonstrates the feasibility of constructing iodinated naphthyridine scaffolds in a sequential one-pot manner.

The principles of one-pot synthesis often involve the careful selection of reagents and reaction conditions to ensure compatibility between different reaction steps. A hypothetical one-pot synthesis of this compound could potentially involve a sequence such as a Friedlander condensation to form the 1,8-naphthyridine ring, followed by in-situ iodination. However, the development of such a protocol would require careful optimization to avoid side reactions and ensure high regioselectivity for the introduction of the iodine atom at the 3-position.

The table below outlines a related one-pot synthesis for an iodinated naphthyridine derivative, illustrating the general approach.

| Starting Materials | Reagents | Solvent | Conditions | Product | Yield (%) |

| O-alkynylquinolinyl aldehydes, tert-butyl amine, iodine | - | - | Room Temperature | 4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridine | Good to excellent |

Reactivity and Transformations of 3 Iodo 1,8 Naphthyridine

Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1,8-naphthyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) center, initiating the catalytic cycle for various coupling processes.

Suzuki-Miyaura Coupling for C-C Bond Formation at the Iodinated Position

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position, leading to the synthesis of diverse 3-aryl-1,8-naphthyridine derivatives.

A study on the synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives likely employed Suzuki-Miyaura coupling to forge the crucial carbon-carbon bond between the naphthyridine core and the phenyl ring. The general conditions for such transformations typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃ in a solvent system often comprising an organic solvent and water.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Halo-1,8-naphthyridine Derivatives

| Entry | Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Not specified |

| 2 | 3-Bromo-1,8-naphthyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | High |

Note: Specific yield data for the coupling of this compound was not available in the searched literature. The table reflects typical conditions for related substrates.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the 3-position of the 1,8-naphthyridine (B1210474) ring. The reaction of this compound with various alkenes, such as acrylates or styrenes, would lead to the formation of 3-vinyl-1,8-naphthyridine derivatives, which are valuable intermediates for further synthetic transformations.

Typical conditions for Heck reactions involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base, often an amine such as triethylamine. The reaction is sensitive to steric and electronic factors of both the halide and the alkene.

Stille Coupling Reactions

The Stille coupling reaction utilizes organotin compounds as coupling partners with organic halides, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes, such as aryltrialkylstannanes or vinyltrialkylstannanes, would provide access to a broad spectrum of 3-substituted 1,8-naphthyridines.

The versatility of the Stille reaction makes it a valuable tool for the synthesis of complex molecules containing the 1,8-naphthyridine core. However, the toxicity of organotin reagents is a significant drawback of this methodology.

Buchwald-Hartwig Amination for C-N Bond Formation with this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position.

A study detailing the synthesis of novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones utilized the Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-one derivatives with various functionalized anilines. researchgate.net This suggests that this compound would be an even more reactive substrate for such transformations. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. jk-sci.com

Table 2: Buchwald-Hartwig Amination of 3-Bromo-1,8-naphthyridine Derivatives

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-Butanol | High |

| 2 | Pyrrolidine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-Butanol | High |

Note: This data is for the analogous 3-bromo derivatives and serves as a representative example.

Palladium-Mediated C-O and C-S Bond Formations

Palladium catalysis can also be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The coupling of this compound with alcohols or phenols (Ullmann-type or Buchwald-Hartwig-type etherification) would yield 3-alkoxy- or 3-aryloxy-1,8-naphthyridines. Similarly, reaction with thiols would provide access to 3-(alkylthio)- or 3-(arylthio)-1,8-naphthyridines. These reactions typically require a palladium catalyst, a suitable ligand (e.g., a bulky phosphine or an N-heterocyclic carbene), and a base.

Other Transition Metal-Catalyzed Functionalization Reactions

While palladium is the most common catalyst for cross-coupling reactions of aryl halides, other transition metals such as copper, rhodium, and iron can also catalyze a variety of transformations.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, are particularly useful for the formation of C-N, C-O, and C-S bonds. Copper catalysts can offer a more economical alternative to palladium for certain transformations of this compound.

Rhodium catalysts are known to be effective in C-H activation and functionalization reactions. While direct C-H functionalization of the 1,8-naphthyridine ring is a possibility, the presence of the iodo group in this compound would likely direct reactivity towards cross-coupling at that position.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed processes. nih.govrsc.orglongdom.orgbeilstein-journals.orgnih.gov These reactions often utilize iron salts as catalysts and can be effective for the coupling of aryl halides with organometallic reagents. The application of iron catalysis to the functionalization of this compound represents a promising area for future research.

Cobalt-Catalyzed Cross-Couplings of Iodinated Naphthyridines

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to traditional palladium- or nickel-based methods for functionalizing halogenated heterocycles. nih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various alkyl and aryl groups onto the naphthyridine scaffold.

Research has demonstrated that cobalt(II) chloride (CoCl₂) can effectively catalyze the cross-coupling of iodo-substituted naphthyridines with both organomagnesium (Grignard) and organozinc reagents. nih.govacs.org For instance, the coupling of various iodinated naphthyridines with arylzinc halides proceeds smoothly in the presence of CoCl₂·2LiCl and sodium formate, leading to polyfunctional arylated naphthyridines. acs.org The iodine substituent serves as an excellent leaving group in these transformations.

The utility of this methodology has been showcased with various iodinated naphthyridine isomers. For example, 4-iodo-1,5-naphthyridine (B3242594) and 8-iodo-1,6-naphthyridine (B2902333) have been successfully coupled with a range of electron-rich and electron-deficient arylzinc reagents, as well as sterically demanding coupling partners. acs.org This highlights the broad scope and functional group tolerance of cobalt-catalyzed cross-couplings. In a specific instance, the reaction of sterically hindered 8-iodo-1,6-naphthyridine with p-Me₂NC₆H₄ZnCl furnished the corresponding arylated naphthyridine in a 65% yield. acs.org

These reactions are valuable for creating complex, polyfunctional naphthyridine derivatives, some of which have been shown to possess interesting photophysical properties, such as high fluorescence quantum efficiencies. nih.gov

| Naphthyridine Substrate | Arylzinc Reagent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl, HCO₂Na | 80 | acs.org |

| 4-Iodo-1,5-naphthyridine | p-NCC₆H₄ZnCl | CoCl₂·2LiCl, HCO₂Na | 83 | acs.org |

| 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl, HCO₂Na | 75 | acs.org |

| 8-Iodo-1,6-naphthyridine | p-Me₂NC₆H₄ZnCl | CoCl₂·2LiCl, HCO₂Na | 65 | acs.org |

Iridium-Catalyzed Reactions on Naphthyridine Frameworks

Iridium catalysts are powerful tools for various transformations involving N-heterocyclic compounds, including hydrogenation and C-H borylation. These reactions modify the naphthyridine core, providing access to saturated derivatives or installing functional handles for further elaboration.

One notable application is the iridium-catalyzed transfer hydrogenation of the 1,8-naphthyridine ring system. nih.govmdpi.com This process typically involves an iridium catalyst, such as [IrCp*Cl₂]₂, and a hydrogen donor, like indoline. nih.govmdpi.comcitedrive.com The reaction proceeds via a hydrogen transfer mechanism, leading to the reduction of one of the pyridine (B92270) rings to afford a tetrahydro-1,8-naphthyridine derivative. mdpi.comnih.gov This transformation is significant as it offers a straightforward route to functionalized, saturated N-heterocycles without the need for high-pressure hydrogen gas. nih.govmdpi.com A wide array of functional groups, including -CF₃, -Cl, -Br, and -CN, are well-tolerated under these conditions. mdpi.com

Another key iridium-catalyzed reaction is C-H borylation, which installs a versatile boronate ester group onto the heteroaromatic ring. illinois.edunih.govresearchgate.net While the direct borylation of 1,8-naphthyridine can be challenging due to catalyst inhibition by the nitrogen lone pairs, the methodology is well-established for related azine systems like pyridine. researchgate.netrsc.org The regioselectivity of the borylation is typically governed by steric factors, favoring functionalization at the least hindered C-H bond. nih.gov The resulting naphthyridinyl boronates are valuable intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

| Reaction Type | Substrate Example | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | 2-Aryl-1,8-naphthyridines | [IrCp*Cl₂]₂ / NaOTf | Reduction to tetrahydro-1,8-naphthyridine | nih.govmdpi.com |

| C-H Borylation | Heteroarenes (general) | [Ir(COD)OMe]₂ / dtbpy | Installation of a boronate ester (Bpin) group | researchgate.net |

C-H Activation and Regioselective Functionalization Strategies Utilizing Naphthyridine Core

Direct C-H activation is a powerful strategy for the regioselective functionalization of heterocycles, minimizing the need for pre-functionalized starting materials. snnu.edu.cn The nitrogen atoms within the 1,8-naphthyridine core can act as directing groups, guiding transition metal catalysts to specific C-H bonds and enabling the controlled introduction of new substituents.

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have been effectively used for the C-H functionalization of naphthyridine precursors. acs.org For instance, the dehydrogenative coupling of N-(2-pyridyl)indoles with alkynes, catalyzed by Rh(III), proceeds through a "rollover" cyclometalation pathway to produce indolo[1,2-a] acs.orgnih.govnaphthyridine derivatives in high yields. acs.org In this process, the pyridine nitrogen of the directing group facilitates the initial C-H activation. Similarly, rhodium catalysis has been employed in the annulation of picolinamide-protected substrates with alkynes to furnish naphthyridinone structures. nih.gov

Palladium-catalyzed direct C-H arylation represents another modular approach to functionalized naphthyridines. This method has been applied to the synthesis of imidazo[1,2-α] acs.orgnih.govnaphthyridine derivatives, allowing for regioselective single- and double-arylations by tuning the reaction conditions. researchgate.net The inherent electronic properties and coordination potential of the fused heterocyclic system guide the site of arylation.

These strategies underscore the utility of the naphthyridine core in directing C-H activation, providing efficient and atom-economical routes to complex, polycyclic aromatic systems.

Electrophilic Reactions on Naphthyridine Derivatives Bearing an Iodine Substituent

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). masterorganicchemistry.comyoutube.com The reaction, when it occurs, is typically directed to specific positions based on the combined electronic effects of the nitrogen atoms and any existing substituents.

In this compound, the two nitrogen atoms strongly deactivate the ring by inductive electron withdrawal. The iodine atom also exerts a deactivating inductive effect, further reducing the ring's nucleophilicity. However, like other halogens, iodine can act as a weak ortho-, para-director through resonance donation of its lone pairs.

Structural Elucidation and Advanced Characterization Techniques Applied to 3 Iodo 1,8 Naphthyridine Derivatives

Spectroscopic Analysis Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of 1,8-naphthyridine (B1210474) derivatives. They rely on the interaction of molecules with electromagnetic radiation to provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen framework of 3-Iodo-1,8-naphthyridine derivatives. nih.govrsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical this compound derivative, the aromatic protons of the naphthyridine core resonate in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) allow for the precise assignment of each proton on the bicyclic system, confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms of the 1,8-naphthyridine ring typically appear in the δ 110–160 ppm range. The carbon atom directly bonded to the iodine (C-3) is significantly influenced by the halogen's electronegativity and heavy atom effect, which alters its chemical shift compared to the unsubstituted parent compound. The structures of synthesized 1,8-naphthyridine derivatives are routinely analyzed and confirmed using both ¹H NMR and ¹³C NMR. nih.govrsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Naphthyridine Aromatic-H | 7.0 - 9.0 | - |

| Naphthyridine Aromatic-C | - | 110 - 160 |

| C-I | - | ~90 - 100 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound derivatives, the IR spectrum is characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Bands for 1,8-Naphthyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C/C=N Stretch | 1600 - 1400 |

| C-H In-plane Bending | 1250 - 1000 |

| C-I Stretch | 600 - 500 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula with high accuracy.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for the structure of a molecule in solution or gas phase, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal, yielding accurate bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula.

For newly synthesized this compound derivatives, elemental analysis serves as a crucial check of purity and composition. A close agreement between the experimentally found and calculated values (typically within ±0.4%) provides strong evidence for the assigned molecular formula. This method is frequently used in conjunction with spectroscopic techniques to provide a complete and validated characterization of the target compound. nih.govrsc.org

Computational and Theoretical Investigations of 3 Iodo 1,8 Naphthyridine Systems

Quantum Chemical Calculations for Mechanistic Insights and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental electronic properties and reaction mechanisms of 3-Iodo-1,8-naphthyridine. These calculations provide a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has been instrumental in studying the synthesis and reactivity of 1,8-naphthyridine (B1210474) derivatives. ias.ac.inresearchgate.netresearchgate.net While specific DFT studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to analogous systems provide a framework for understanding its reactivity. DFT calculations are frequently employed to investigate the mechanisms of cycloaddition reactions, which are common in the synthesis of heterocyclic compounds. mdpi.compku.edu.cn These studies help in elucidating the concerted or stepwise nature of these reactions and identifying the transition states involved.

For instance, in the synthesis of substituted 1,8-naphthyridines, DFT can be used to model the reaction pathways, such as the Friedländer annulation, providing insights into the energy barriers of each step. nih.gov In the context of this compound, DFT could be utilized to explore the mechanism of its formation through electrophilic cyclization of 2-aminonicotinaldehyde. researchgate.net Such calculations would clarify the role of the iodinating agent and the stability of intermediates.

Furthermore, DFT is a valuable tool for understanding catalytic cycles involving metal complexes, which are often used in the synthesis of functionalized naphthyridines. By modeling the interaction of the substrate with the catalyst, researchers can gain insights into the catalytic efficiency and selectivity of the process. rsc.org

The electronic properties calculated through DFT, such as orbital energies (HOMO-LUMO gap) and charge distributions, are crucial in predicting the reactivity of this compound in various chemical transformations.

The aromaticity of the 1,8-naphthyridine ring system is a key determinant of its stability and reactivity. Aromaticity is not a directly observable quantity but can be quantified using various theoretical indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene (B151609), and values less than 1 indicate a deviation from aromaticity. nih.govresearchgate.net The calculation is based on the bond lengths of the ring system.

The NICS index , on the other hand, is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a characteristic of aromaticity.

While specific HOMA and NICS calculations for this compound were not found in the reviewed literature, studies on substituted pyridines and benzenes can offer insights. researchgate.net The introduction of a substituent can influence the aromaticity of the ring. An iodine atom, being an electronegative and polarizable substituent, can affect the electron distribution within the 1,8-naphthyridine rings. It is plausible that the iodo-substituent at the 3-position could lead to a slight decrease in the aromaticity of the substituted pyridine (B92270) ring due to bond length alterations and electronic effects. However, a comprehensive theoretical study would be required to quantify this effect precisely.

Table 1: Common Aromaticity Indices and Their Interpretation

| Index | Type | Interpretation for Aromaticity |

| HOMA | Geometric | Value approaches 1 |

| NICS | Magnetic | Negative value |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are pivotal in understanding the interactions of this compound derivatives with biological macromolecules, providing a rationale for their observed biological activities.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is extensively used to predict the binding mode of a ligand (such as a this compound derivative) to the active site of a target protein. nih.govresearchgate.netnih.gov

Numerous studies have reported the molecular docking of 1,8-naphthyridine derivatives into the active sites of various enzymes and receptors. nih.govnih.gov These studies reveal the crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity.

For this compound systems, the iodine atom at the 3-position can significantly influence the binding interactions. The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction with a Lewis base, such as an oxygen or nitrogen atom in the protein's active site. This interaction can enhance the binding affinity and selectivity of the compound. mdpi.com

Table 2: Key Interactions Investigated in Molecular Docking Studies of Naphthyridine Derivatives

| Interaction Type | Description | Potential Role of 3-Iodo Group |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O or N. | Can influence the orientation of the molecule to optimize hydrogen bonds of other functional groups. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The bulky iodine atom can contribute to hydrophobic interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthyridine core is the primary contributor. |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | The iodine atom can act as a halogen bond donor, forming specific interactions with the target protein. |

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to analyze its dynamic behavior. nih.govnih.govnih.gov

An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. mdpi.com

For a complex of a this compound derivative with a target protein, MD simulations can validate the binding mode obtained from docking. unipa.it It can reveal whether the key interactions, including any potential halogen bonds, are maintained throughout the simulation. Furthermore, MD simulations can provide insights into the role of solvent molecules in mediating the interaction and can be used to calculate the binding free energy of the complex. nih.gov

Analysis of Noncovalent Interactions in Iodinated Naphthyridines

The iodine atom in this compound introduces the possibility of specific and significant non-covalent interactions, most notably halogen bonding. researchgate.net Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov

The strength of a halogen bond is comparable to that of a hydrogen bond and is highly directional. In the crystal structure of iodinated organic compounds, halogen bonds play a crucial role in determining the molecular packing. nih.govmdpi.com In a biological context, halogen bonds between an iodinated ligand and a protein can significantly contribute to the binding affinity and specificity. mdpi.com

Computational methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions in a molecular system. nih.govchemrxiv.org An NCI plot provides a 3D representation of the non-covalent interaction regions, allowing for the identification of hydrogen bonds, van der Waals interactions, and halogen bonds. For this compound, an NCI analysis would be expected to reveal a distinct region corresponding to the halogen bond between the iodine atom and any nearby Lewis basic sites.

Halogen Bonding (N…I Interactions) and its Influence on Molecular Assemblies and Optoelectronic Properties

Computational and theoretical studies have increasingly focused on the role of halogen bonding in directing the architecture of molecular assemblies and influencing the optoelectronic properties of materials. In the context of this compound and related systems, the interaction between the iodine atom and the nitrogen atom of the naphthyridine core (N…I interaction) is a significant directional force.

Density Functional Theory (DFT) calculations are a key tool for investigating these noncovalent interactions. mdpi.comnih.gov DFT studies allow for the calculation of interaction energies and the analysis of electronic properties, providing insight into the strength and nature of halogen bonds. ustc.edu.cnnih.gov For instance, computational analyses have demonstrated that iodine-involved halogen bonds are considerably stronger than those involving bromine or chlorine, which can be a determining factor in the successful formation of co-crystals. mdpi.com

The strength of these N…I interactions plays a crucial role in the formation of supramolecular structures. mdpi.com By acting as a reliable and directional interaction, halogen bonding can guide the self-assembly of molecules into well-defined patterns, such as helices or stacked arrangements. mdpi.com This control over the solid-state packing is fundamental in crystal engineering, as the arrangement of molecules in a crystal lattice dictates the material's bulk properties.

Furthermore, the electronic characteristics of this compound systems are significantly modulated by halogen bonding. The substitution of halogen atoms, particularly iodine, can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn increases the electrophilicity of the molecule. mdpi.com This modification of the electronic landscape can influence the optoelectronic properties of the material. Theoretical investigations into related heterocyclic systems have shown that substituent groups can affect properties such as intramolecular charge transfer (ICT), which is vital for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The strategic use of halogen bonding can, therefore, be a method to fine-tune the electronic and optical properties of organic materials for specific technological applications. mdpi.com

The table below summarizes the interaction energies of different bifurcated halogen bonds as determined by dispersion-corrected density functional theory, illustrating the superior strength of the iodine bond. mdpi.com

| Halogen Bond Type | Interaction Energy (kcal/mol) |

| Bifurcated Chlorine Bond | -9.06 |

| Bifurcated Bromine Bond | -12.84 |

| Bifurcated Iodine Bond | -19.50 |

Computational methods are also employed to predict how these interactions will manifest in larger systems and to guide the synthesis of new materials with desired properties. nih.gov The understanding gained from these theoretical studies is invaluable for the rational design of novel functional materials based on the this compound scaffold.

Applications and Emerging Roles of 3 Iodo 1,8 Naphthyridine in Chemical Research

Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Architectures

The C-I bond in 3-Iodo-1,8-naphthyridine serves as a linchpin for the construction of elaborate, multi-ring systems through various coupling and cyclization strategies. Its ability to participate in sequential, palladium-catalyzed reactions such as Sonogashira and Suzuki couplings allows for the stepwise assembly of complex molecular frameworks. libretexts.orgresearchgate.net These reactions are fundamental in forging new carbon-carbon bonds, enabling the fusion of the naphthyridine core with other aromatic or heterocyclic rings.

One powerful strategy involves intramolecular cyclization cascades. For instance, a this compound derivative can be functionalized with a diene-containing side chain via a coupling reaction. A subsequent intramolecular Diels-Alder reaction can then be triggered, leading to the formation of fused polycyclic systems. nih.gov Similarly, cascade reactions that form multiple bonds in a single operation can be initiated from the 3-position, providing rapid access to complex scaffolds from simple precursors. nih.gov Iodine(III)-mediated cyclization cascades of diynes, for example, represent a robust method for creating highly substituted fused rings, a strategy applicable to iodo-substituted heterocycles. nih.gov

The synthesis of benzo[b] nih.govdntb.gov.uanaphthyridines and other fused systems highlights the utility of this intermediate. Researchers have developed multicomponent reactions that efficiently build these fused architectures, demonstrating the strategic importance of functional handles on the naphthyridine core. researchgate.net The reactivity of the C-I bond allows it to act as an electrophilic site, enabling annulation reactions where new rings are constructed onto the existing naphthyridine frame.

Table 1: Examples of Complex Architectures Derived from Naphthyridine Intermediates

| Starting Material Type | Reaction Type | Resulting Architecture | Reference |

|---|---|---|---|

| Acylamino-1,2,4-triazine with alkyne side chain | Sonogashira coupling followed by intramolecular Diels-Alder | 5-Aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones | nih.gov |

| 2-Aminopyridine-3-carbaldehyde | Friedländer Annulation | Substituted 1,8-Naphthyridines | nih.gov |

| Enhydrazinoketones, aldehydes, malononitrile (B47326) dimer | Multicomponent Reaction | Fused Hexahydrobenzo[b] nih.govdntb.gov.uanaphthyridine | researchgate.net |

Development and Evaluation of Naphthyridine-Based Ligands for Transition Metal Catalysis

The 1,8-naphthyridine (B1210474) framework is an excellent scaffold for designing bidentate ligands due to the defined spatial orientation of its two nitrogen atoms, which are optimally positioned for metal chelation. researchgate.net this compound is a key precursor for synthesizing a variety of functionalized naphthyridine ligands, where the iodo group is replaced by phosphorus, nitrogen, or carbon-based donor groups through cross-coupling chemistry.

For example, palladium-catalyzed phosphination reactions can be used to introduce phosphine (B1218219) moieties at the 3-position, leading to novel P,N-type bidentate ligands. These ligands are valuable in catalysis, and their electronic and steric properties can be fine-tuned by varying the substituents on the phosphorus atom. Similarly, Sonogashira coupling can be employed to attach alkyne-containing arms, which can be further elaborated into more complex coordinating structures. libretexts.org The resulting ligands can form stable complexes with transition metals like palladium, platinum, and copper. dntb.gov.ua

N-Heterocyclic Carbene (NHC) ligands functionalized with a 1,8-naphthyridine unit have also been synthesized. These ligands combine the strong σ-donating properties of NHCs with the chelating ability of the naphthyridine core. Palladium(II) complexes of these ligands have been prepared and evaluated in Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions, demonstrating their catalytic activity. dntb.gov.ua The modular synthesis, starting from a halogenated naphthyridine, allows for systematic modification of the ligand structure to optimize catalytic performance.

Table 2: Naphthyridine-Based Ligands and Their Catalytic Applications | Ligand Type | Synthesis Method from Halo-Naphthyridine | Metal Complex | Catalytic Application | Reference | |---|---|---|---| | 2-Ferrocenyl-1,8-naphthyridine | Friedländer Condensation | Palladium(II) | General Catalysis | researchgate.net | | Naphthyridine-functionalized NHC | Multi-step synthesis | Palladium(II) | Suzuki-Miyaura, Kumada-Corriu Couplings | dntb.gov.ua | | 2,7-bis(2-pyridylmethyl)aminomethyl-1,8-naphthyridine | Multi-step synthesis | Dicopper(II) | Biomimetic Oxidation | dntb.gov.ua |

Precursors for Advanced Materials (e.g., Organic Semiconductor Building Blocks)

The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine core make it an attractive building block for organic electronic materials. By using this compound as a starting point, chemists can introduce π-conjugated substituents through reactions like Suzuki and Sonogashira couplings to create molecules with desirable photophysical and electronic properties. organic-chemistry.org These properties are essential for applications in devices such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The introduction of aryl or heteroaryl groups at the 3-position can extend the π-conjugation of the molecule, which in turn modulates the HOMO-LUMO energy gap. This allows for the tuning of absorption and emission wavelengths, a critical factor in designing materials for specific colors of light emission. Research on conjugated 1,8-naphthyridine oligomers has shown that they can exhibit high fluorescence quantum yields, high thermal stability, and reversible electrochemical reduction, making them suitable as n-type (electron-transporting) materials and emitters in OLEDs. rsc.org

While much of the existing research focuses on other isomers or substitution patterns, the principles directly apply to derivatives of this compound. The synthetic accessibility it provides is key to creating libraries of materials where properties like electron affinity and ionization potential can be systematically varied. This allows for the optimization of charge injection, transport, and recombination within an OLED device, ultimately leading to higher efficiency and brightness. rsc.org

Table 3: Properties of Naphthyridine-Based Materials for OLEDs

| Compound Class | Key Properties | Potential Application | Reference |

|---|---|---|---|

| Conjugated 1,8-Naphthyridine Oligomers | High fluorescence, High Tg and Td, Reversible reduction, High electron affinity (2.79–3.00 eV) | Emitters, Electron-Transport Materials | rsc.org |

Functionalization Strategies for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its biological activity and pharmacokinetic properties. This compound is an ideal platform for conducting Structure-Activity Relationship (SAR) studies because the iodine atom can be readily substituted with a wide array of chemical groups using robust and high-throughput cross-coupling methodologies. nih.gov

The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl fragments, while the Sonogashira coupling enables the installation of alkynyl groups, which can serve as handles for further functionalization. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination can be used to introduce substituted amines, a common motif in biologically active molecules. researchgate.net These reactions provide access to large libraries of analogues with diverse substituents at the 3-position.

Numerous studies have shown that modifications at this position can significantly impact the biological profile of 1,8-naphthyridine derivatives. For example, in the development of potential anti-Parkinson's agents, modifications at the 3-position of the naphthyridine nucleus were shown to enhance binding efficiency towards the Adenosine A2A receptor. researchgate.net Similarly, SAR studies on novel anticancer agents have focused on introducing variable substituents at C-3 to improve potency and selectivity. researchgate.netnih.gov The ability to rapidly generate these analogues from a common 3-iodo intermediate is a cornerstone of modern drug discovery. researchgate.net

Table 4: Functionalization Reactions on Iodo-Heterocycles for SAR Studies

| Reaction | Reagents | Bond Formed | Purpose in SAR |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base | C-C (Aryl) | Explore impact of aromatic substituents on target binding. |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalysts, Base | C-C (Alkynyl) | Introduce linear linkers or groups for further reaction. wikipedia.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N | Introduce diverse amine functionalities for H-bonding. researchgate.net |

Future Research Directions and Challenges in 3 Iodo 1,8 Naphthyridine Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The classical methods for synthesizing 1,8-naphthyridines, such as the Friedländer reaction, often require harsh conditions, toxic organic solvents, and expensive metal catalysts, which pose environmental concerns and limit scalability. nih.govekb.eg Consequently, a significant challenge and a primary direction for future research is the development of more sustainable and eco-friendly synthetic protocols.

Recent advancements have demonstrated the feasibility of greener approaches. For instance, a modified Friedländer reaction has been successfully performed using water as the reaction solvent, significantly reducing the environmental impact. rsc.org The use of biocompatible and inexpensive ionic liquids, such as choline hydroxide, has enabled the gram-scale synthesis of 1,8-naphthyridines in water, completely avoiding metal catalysts and hazardous solvents. nih.govacs.org Other green strategies that are being explored include:

Solvent-free reactions: Performing syntheses under solid-state conditions or using microwave irradiation without any solvent minimizes waste and energy consumption. dntb.gov.uaconnectjournals.com

Reusable catalysts: The use of catalysts like SiO2/Fe3O4 in aqueous solutions allows for easy recovery and reuse, making the process more economical and sustainable. nih.gov

Benign reagents and promoters: Natural organic acids, such as citric acid, are being investigated as effective and environmentally benign promoters for naphthyridine synthesis. connectjournals.com

Energy-efficient methods: Techniques like ultrasonic irradiation have been shown to improve reaction rates and yields compared to traditional heating, offering a more energy-efficient alternative. ekb.eg

The synthesis of 3-iodo-1,8-naphthyridine derivatives specifically involves an electrophilic cyclization using iodine. ekb.eg Future work will focus on integrating these green principles into the specific iodination and cyclization steps required for the target compound, aiming for a holistic, environmentally benign synthetic pathway from basic precursors to the final functionalized molecule.

Table 1: Comparison of Green Synthetic Methodologies for 1,8-Naphthyridines

| Methodology | Catalyst/Promoter | Solvent | Key Advantages |

| Modified Friedländer Reaction | Metal hydroxides (LiOH, KOH) | Water/Aqueous-alcohol | High yield, reduced environmental impact. nih.govrsc.org |

| Ionic Liquid Catalysis | Choline Hydroxide (ChOH) | Water | Metal-free, nontoxic, biocompatible, scalable. nih.gov |

| Multicomponent Synthesis | Reusable SiO2/Fe3O4 | Water | High yields, room temperature, catalyst is reusable. nih.gov |

| Microwave-Assisted Synthesis | Catalytic DMF | Solvent-free | Extremely fast, clean reactions, high atom economy. connectjournals.com |

| Ultrasonic Irradiation | None specified | Not specified | Improved rates and yields, energy-efficient. ekb.eg |

Exploration of Novel Reactivity Patterns and Enhanced Selectivities

The iodine atom at the C3 position of the 1,8-naphthyridine (B1210474) ring is a versatile synthetic handle, making the compound a valuable synthon for creating diverse molecular architectures. tandfonline.com A primary area of future research involves exploiting this reactivity to develop novel derivatives through advanced cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.net The exploration of these reactions will enable the introduction of a wide range of functional groups (aryl, alkyl, amino, etc.) at the 3-position, which structure-activity relationship (SAR) studies have shown to be critical for modulating biological activity. nih.gov

Beyond established methods, a key challenge is to uncover and control novel reactivity patterns to achieve enhanced selectivity. This includes:

Regioselectivity: In multifunctionalized naphthyridines, achieving selective reaction at the C3-iodo position without affecting other reactive sites is crucial. Domino reactions that build molecular complexity in a single step with high regioselectivity are a promising avenue. dntb.gov.ua

Chemoselectivity: Developing reaction conditions that allow the C-I bond to react selectively in the presence of other sensitive functional groups is essential for complex molecule synthesis.

Stereoselectivity: For derivatives with chiral centers, developing asymmetric synthetic methods to control stereochemistry is a significant challenge that needs to be addressed.

Furthermore, intramolecular reactions, such as the inverse electron-demand Diels-Alder reaction, offer pathways to complex, fused heterocyclic systems that are otherwise difficult to access. nih.gov Investigating such transformations starting from appropriately functionalized 3-iodo-1,8-naphthyridines could lead to the discovery of entirely new classes of compounds with unique biological profiles.

Advanced Computational Predictions for Rational Design and Discovery

The integration of computational chemistry has become indispensable in modern drug discovery for the rational design of new molecules and the prediction of their properties, thereby saving time and resources. For 1,8-naphthyridine derivatives, in silico techniques are crucial for guiding synthetic efforts. rsc.org

Future research will increasingly rely on a synergistic combination of computational approaches:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand (the naphthyridine derivative) to a specific biological target, such as an enzyme or receptor. researchgate.netnih.govsemanticscholar.org It helps in understanding the binding patterns of active compounds and designing new ones with improved potency. nih.govsemanticscholar.org For instance, docking studies have been used to evaluate 1,8-naphthyridine derivatives as potential A2A receptor antagonists and topoisomerase II inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions. rsc.orgnih.gov Simulations lasting up to 100 nanoseconds are used to confirm the stability of binding predicted by docking. rsc.orgnih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, reactivity, and noncovalent interactions of the this compound scaffold, helping to understand its intrinsic chemical properties. acs.org

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage, helping to filter out candidates with unfavorable profiles. rsc.orgnih.gov

The main challenge lies in improving the accuracy of these predictive models. By combining these computational tools, researchers can create a robust workflow for the rational design of novel this compound derivatives with optimized biological activity and drug-like properties, prioritizing the most promising candidates for synthesis and experimental validation.

Table 2: Application of Computational Methods in 1,8-Naphthyridine Research

| Computational Method | Application | Objective |

| Molecular Docking | Predict binding mode and affinity in target proteins (e.g., InhA, topoisomerase IIβ, A2A receptor). nih.govrsc.orgnih.gov | Guide rational design of potent inhibitors; understand structure-activity relationships. nih.govrsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time (e.g., 100 ns simulations). rsc.orgnih.gov | Confirm binding stability and analyze key intermolecular interactions. rsc.orgnih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. rsc.org | Early-stage filtering of compounds with poor drug-like properties. rsc.org |

| DFT & NCI Analysis | Analyze electronic structure and noncovalent interactions. acs.org | Understand fundamental reactivity and binding forces. acs.org |

Integration with Flow Chemistry and Automation for Scalable Synthesis

While laboratory-scale synthesis provides essential proof-of-concept, the scalable production of promising this compound derivatives for further development presents a significant hurdle. Traditional batch processing methods often suffer from issues related to heat and mass transfer, safety, and reproducibility when scaled up. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, offers a powerful solution to these challenges. researchgate.net

The integration of flow chemistry and automation is a key future direction for the synthesis of this compound. The primary advantages of this approach include:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, allowing for excellent control over reaction parameters like temperature and pressure, which is particularly beneficial for exothermic or hazardous reactions. researchgate.netnih.gov

Improved Yield and Purity: Precise control over stoichiometry and residence time often leads to higher yields, better selectivity, and purer products, minimizing the need for extensive purification. researchgate.net

Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, which avoids the need for re-optimization of reaction conditions. syrris.com

Automation and Library Synthesis: Automated flow systems can be programmed to perform multi-step syntheses and systematically vary reagents, enabling the rapid generation of compound libraries for screening and optimization. syrris.comsoci.org

The challenge lies in adapting the specific reactions for synthesizing and functionalizing this compound to a continuous flow setup. This may involve developing immobilized reagents or catalysts compatible with flow conditions. The successful implementation of automated flow synthesis would not only accelerate the discovery and development process but also provide a more efficient, sustainable, and cost-effective manufacturing platform for new 1,8-naphthyridine-based pharmaceuticals. researchgate.netsyrris.com

Q & A

Q. What are the common synthetic routes for 3-Iodo-1,8-naphthyridine, and what are the critical reaction conditions?

- Methodological Answer : The synthesis of this compound typically involves iodination of a precursor compound. For example, 2-amino-7-hydroxy-1,8-naphthyridine can be treated with N-iodosuccinimide (NIS) under controlled conditions, followed by protection of the exocyclic amino group to yield the iodinated derivative . Key parameters include stoichiometric control of NIS (1.1–3 equivalents), solvent choice (e.g., DMF or acetonitrile), and inert atmosphere to prevent side reactions. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm iodine incorporation (e.g., downfield shifts for aromatic protons near iodine) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for verifying regioselectivity in iodination (e.g., C–I bond length ~2.09 Å) .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected: 256.04 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Inspect gloves for defects before use .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl groups) influence the reactivity and binding affinity of this compound derivatives?

- Methodological Answer : Substituent effects are studied via thermodynamic profiling. For example, methyl groups at specific positions enhance binding entropy by reducing solvent reorganization energy. Isothermal titration calorimetry (ITC) and fluorescence titration can quantify binding constants () and entropy changes (). In one study, methyl-substituted naphthyridines showed increases from M (unsubstituted) to M (trimethylated) due to reduced entropic penalty .

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for electron-deficient aryl boronic acids.

- Solvent System : Toluene/ethanol (3:1) with aqueous NaCO as base enhances solubility of palladium intermediates .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time to 1–2 hours .

- Troubleshooting : Low yields may stem from iodide leaching; adding catalytic KI (0.1 eq) stabilizes the palladium catalyst .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line specificity, pH, and incubation time). For antimicrobial assays, use Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Structural Analog Comparison : Compare activity across derivatives (e.g., 3-iodo vs. 3-bromo) to isolate electronic vs. steric effects. For example, iodine’s polarizability may enhance DNA intercalation in anticancer studies .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like topoisomerase II, reconciling disparate experimental results .

Q. What strategies are effective in designing this compound-based molecular probes for detecting biological analytes?

- Methodological Answer :

- Fluorogenic Design : Attach fluorophores (e.g., dansyl or BODIPY) via Sonogashira coupling to the iodine position. Monitor emission quenching/enhancement upon analyte binding .

- Click Chemistry : Incorporate alkyne handles for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with targeting moieties (e.g., folate for cancer cells) .

- Validation : Use fluorescence lifetime imaging (FLIM) to confirm probe localization in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.